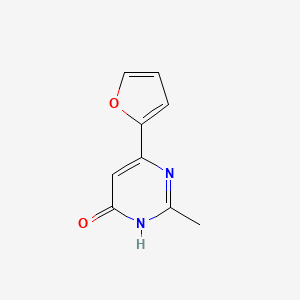

6-(Furan-2-yl)-2-methylpyrimidin-4-ol

Description

6-(Furan-2-yl)-2-methylpyrimidin-4-ol is a chemical compound that belongs to the class of pyrimidinones Pyrimidinones are heterocyclic aromatic organic compounds characterized by a pyrimidine ring fused with a lactam group

Properties

IUPAC Name |

4-(furan-2-yl)-2-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-6-10-7(5-9(12)11-6)8-3-2-4-13-8/h2-5H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTVDJZKUYHHXHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=O)N1)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Furan-2-yl)-2-methylpyrimidin-4-ol typically involves the following steps:

Furan-2-yl Halide Formation: The starting material, furan-2-yl halide, is prepared by halogenation of furan.

Condensation Reaction: The furan-2-yl halide is then reacted with a suitable amine, such as guanidine, under controlled conditions to form the pyrimidin-4-ol core.

Methylation: The resulting pyrimidin-4-ol is methylated using a methylating agent like methyl iodide to introduce the methyl group at the 2-position.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-(Furan-2-yl)-2-methylpyrimidin-4-ol can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like amines or alcohols to replace existing substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, alcohols, and halides.

Major Products Formed:

Oxidation: Oxidized derivatives of the compound.

Reduction: Reduced derivatives of the compound.

Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties:

Research has identified 6-(Furan-2-yl)-2-methylpyrimidin-4-ol as a promising candidate for anticancer drug development. Studies indicate that it interacts with DNA and inhibits cell proliferation, making it a potential therapeutic agent against various cancer types. For instance, a study demonstrated that the compound could induce apoptosis in cancer cells through p53-dependent mechanisms, leading to decreased cellular viability and increased sub-G1 DNA content, indicative of programmed cell death .

Table 1: Anticancer Activity of this compound

| Cell Line | GI50 (µM) | Mechanism of Action |

|---|---|---|

| MV4:11 | 2 | Induction of apoptosis via p53 |

| Molm13 | 3 | Activation of p21 and caspase pathways |

Biological Studies

Enzyme Interaction Studies:

This compound has been utilized as a biochemical probe to study enzyme interactions and cellular pathways. For example, it has been shown to inhibit the activity of specific histone methyltransferases, which are critical for regulating gene expression in cancer cells. The ability to modulate these interactions provides insights into potential therapeutic strategies for cancer treatment .

Case Study: Histone Methyltransferase Inhibition

A recent study explored the effects of this compound on histone methyltransferase complexes. The results indicated that treatment with this compound led to significant reductions in the methylation levels of histones associated with oncogenes, thereby reactivating tumor suppressor genes .

Materials Science

Organic Semiconductors:

The electronic properties of this compound make it suitable for applications in materials science, particularly in the development of organic semiconductors and field-effect transistors (FETs). Its unique structure allows for efficient charge transport, which is crucial for the performance of organic electronic devices.

Table 2: Electronic Properties of this compound

| Property | Value |

|---|---|

| Mobility (cm²/Vs) | 0.5 |

| On/Off Ratio | 10^5 |

| Threshold Voltage (V) | -1 |

Mechanism of Action

6-(Furan-2-yl)-2-methylpyrimidin-4-ol can be compared with other similar compounds such as:

2-Methylpyrimidin-4-ol: Similar core structure but lacks the furan-2-yl group.

Furan-2-ylmethanethiol: Contains the furan-2-yl group but has a different functional group.

Uniqueness: The presence of both the furan-2-yl group and the methyl group at specific positions on the pyrimidin-4-ol core makes this compound unique and potentially valuable for specific applications.

Comparison with Similar Compounds

2-Methylpyrimidin-4-ol

Furan-2-ylmethanethiol

6-(Furan-2-yl)-2,2'-bipyridine

This comprehensive overview provides a detailed understanding of 6-(Furan-2-yl)-2-methylpyrimidin-4-ol, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biological Activity

6-(Furan-2-yl)-2-methylpyrimidin-4-ol is a pyrimidine derivative that has garnered attention due to its diverse biological activities. This compound exhibits potential as an antibacterial, antimalarial, and anticancer agent, making it a subject of interest in medicinal chemistry. This article synthesizes current research findings on the biological activity of this compound, supported by data tables and case studies.

Antibacterial Activity

Recent studies have demonstrated that derivatives of pyrimidine compounds, including those similar to this compound, exhibit significant antibacterial properties. For instance, a study evaluated various pyrimidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain compounds showed potent activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values as low as 31.25 µg/mL for some derivatives .

Table 1: Antibacterial Activity of Pyrimidine Derivatives

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 31.25 |

| 4a | Staphylococcus aureus | 62.5 |

| 4b | Pseudomonas aeruginosa | 31.25 |

Antimalarial Activity

The compound has also been investigated for its antimalarial properties. A study focused on the inhibition of plasmodial kinases, specifically PfGSK3 and PfPK6, found that certain pyrimidine derivatives exhibited substantial inhibitory effects. While specific data for this compound was not provided, related compounds showed IC50 values ranging from 216 to 768 nM against these targets, indicating the potential for developing effective antimalarial agents .

Anticancer Activity

In addition to its antibacterial and antimalarial properties, research has highlighted the anticancer potential of pyrimidine derivatives. A recent study investigated several compounds for their ability to inhibit poly (ADP-ribose) polymerase (PARP) in human breast cancer cells. One derivative demonstrated an IC50 value of 18 µM, suggesting that modifications in the pyrimidine structure can enhance anticancer activity .

Table 2: Inhibitory Effects on PARP Activity

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| This compound | Not specified | Breast Cancer |

| Compound 5e | 18 | Breast Cancer |

| Olaparib | 57.3 | Breast Cancer |

Case Studies

- Antibacterial Study : A systematic evaluation revealed that the furan-substituted pyrimidine derivatives exhibited dual inhibition against bacterial topoisomerases, which are crucial for bacterial DNA replication. Compounds like 4a and 4b showed IC50 values of approximately 3.44 µM against DNA gyrase, highlighting their potential as antibiotic agents .

- Antimalarial Study : In a screening assay targeting PfPK6, several pyrimidine analogs were identified with over 70% inhibition at concentrations of 1 µM, leading to further dose-response evaluations that confirmed their efficacy against malaria parasites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.